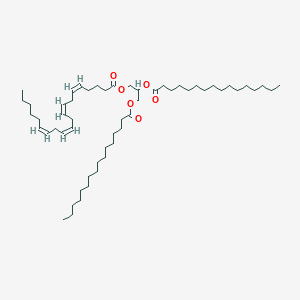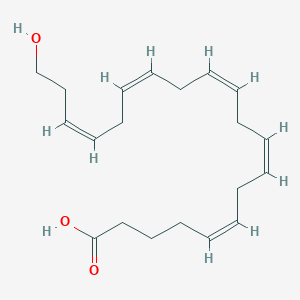
(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid
概要
説明
It is formed through the ω-oxidation of EPA by cytochrome P450 ω-oxidases, including human CYP4F3B . This compound has garnered significant interest due to its biological activities and potential therapeutic applications.
科学的研究の応用
20-HEPE has a wide range of scientific research applications, including:
作用機序
20-HEPE exerts its effects by activating peroxisome proliferator-activated receptor α (PPARα) and transient receptor potential vanilloid receptor 1 (TRPV1) . These receptors play crucial roles in regulating inflammation, lipid metabolism, and pain perception. The activation of these receptors by 20-HEPE leads to the modulation of various cellular pathways, resulting in its therapeutic effects .
実験室実験の利点と制限
The use of 20-(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid in lab experiments has several advantages and limitations. One advantage is that 20-(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid is a relatively stable molecule, making it suitable for use in laboratory experiments. Additionally, 20-(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid can be synthesized using a variety of methods, allowing for the production of large amounts of the compound for use in experiments. However, one limitation is that 20-(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid is not water-soluble, making it difficult to use in experiments that involve aqueous solutions.
将来の方向性
The potential applications of 20-(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid are far-reaching, and there are many future directions for research. One potential area of research is the development of new therapeutic agents based on 20-(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid. Additionally, further research is needed to better understand the mechanisms of action of 20-(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid and to determine its potential for use in the treatment of diseases. Additionally, further research is needed to explore the potential of 20-(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid to modulate the immune system and to reduce inflammation. Finally, further research is needed to explore the potential of 20-(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid to reduce oxidative stress and to protect against cell death.
生化学分析
Biochemical Properties
20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid interacts with several enzymes and proteins. It is formed by the ω-oxidation of EPA by cytochrome P450 (CYP) ω-oxidases, including human CYP4F3B . At a concentration of 10 μM, it activates peroxisome proliferator-activated receptor α (PPARα) in COS-7 cells expressing a luciferase reporter .
Cellular Effects
20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid has been shown to have effects on various types of cells and cellular processes. It influences cell function by activating PPARα in COS-7 cells
Molecular Mechanism
The molecular mechanism of action of 20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid involves its interaction with PPARα in COS-7 cells . It activates PPARα when used at a concentration of 10 μM
Metabolic Pathways
20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid is involved in the metabolic pathway of EPA, being formed via ω-oxidation of EPA by cytochrome P450 (CYP) ω-oxidases
準備方法
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP4F3B . The reaction conditions typically involve the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at physiological pH and temperature .
Industrial Production Methods
Industrial production of 20-HEPE involves the large-scale ω-oxidation of eicosapentaenoic acid using bioreactors equipped with cytochrome P450 enzymes. The process is optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to purification techniques such as chromatography to isolate 20-HEPE .
化学反応の分析
Types of Reactions
20-HEPE undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of 20-HEPE can lead to the formation of various hydroxylated metabolites.
Reduction: Reduction reactions can convert 20-HEPE into less oxidized forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving 20-HEPE include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the polyunsaturated fatty acid structure .
Major Products Formed
The major products formed from the reactions of 20-HEPE include various hydroxylated and reduced derivatives. These products retain the biological activity of the parent compound and may exhibit additional therapeutic properties .
類似化合物との比較
Similar Compounds
20-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (20-HETE): A metabolite of arachidonic acid with similar biological activities.
22-Hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid (22-HDoHE): A metabolite of docosahexaenoic acid with comparable effects on TRPV1 activation.
Uniqueness of 20-HEPE
20-HEPE is unique due to its specific activation of PPARα and TRPV1, which distinguishes it from other similar compounds. Its ability to modulate inflammation and lipid metabolism makes it a promising candidate for therapeutic applications .
特性
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12-13,15,21H,2,5,8,11,14,16-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-,15-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMOWWAALQWWLJ-NUKMUHRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=CCC=CCC=CCC=CCC=CCCO)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)
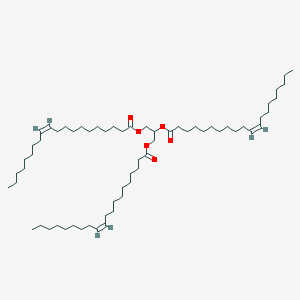
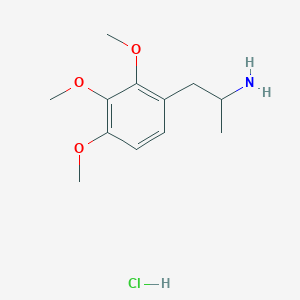
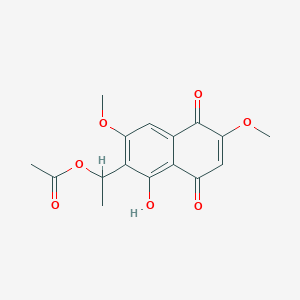
![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

